

Application Notes and Protocols for C18-PEG4-Azide in Lipid Nanoparticle Functionalization

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Compound of Interest

Compound Name: **C18-PEG4-Azide**

Cat. No.: **B3182788**

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. A critical aspect of enhancing their therapeutic efficacy is the ability to functionalize their surface for targeted delivery to specific cells or tissues. **C18-PEG4-Azide** is a versatile lipid-PEG conjugate that enables surface functionalization of LNPs through "click chemistry."^{[1][2][3]} This molecule comprises a C18 lipid tail for incorporation into the LNP lipid bilayer, a polyethylene glycol (PEG) spacer to provide a hydrophilic shield and prolong circulation, and a terminal azide group for covalent conjugation.

The azide moiety serves as a chemical handle for highly efficient and specific bioorthogonal click chemistry reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC).^{[4][5]} This allows for the attachment of targeting ligands such as antibodies, peptides, or small molecules that are modified with a compatible strained alkyne, such as dibenzocyclooctyne (DBCO). This targeted approach aims to increase the concentration of the therapeutic payload at the site of action, thereby enhancing efficacy and reducing off-target effects.

These application notes provide detailed protocols for the formulation of azide-functionalized LNPs using microfluidics and their subsequent conjugation with DBCO-functionalized proteins.

Materials and Methods

Key Components and Reagents

Component	Supplier Examples	Purpose
Ionizable Lipid (e.g., DLin-MC3-DMA)	Various	Encapsulation of nucleic acids and endosomal escape
Phospholipid (e.g., DSPC)	Avanti Polar Lipids	Structural component of the lipid bilayer
Cholesterol	Various	Stabilizes the LNP structure
C18-PEG4-Azide	BroadPharm, MedchemExpress	Provides azide functionality for click chemistry
DMG-PEG 2000	Various	Stabilizes LNPs and prevents aggregation
Nucleic Acid (e.g., mRNA, siRNA)	Various	Therapeutic payload
DBCO-functionalized Protein/Ligand	Various	Targeting moiety for conjugation
Ethanol (200 proof, molecular biology grade)	Various	Solvent for lipids
Citrate Buffer (pH 3.0)	In-house preparation	Aqueous phase for LNP formulation
Phosphate-Buffered Saline (PBS, pH 7.4)	Various	Buffer for dialysis and conjugation
Microfluidic Mixing System (e.g., NanoAssemblr)	Precision NanoSystems	Controlled and reproducible LNP formulation
Dialysis Cassettes (10 kDa MWCO)	Thermo Fisher Scientific	Buffer exchange and purification
Dynamic Light Scattering (DLS) Instrument	Malvern Panalytical	Measurement of particle size and PDI
Zeta Potential Analyzer	Malvern Panalytical	Measurement of surface charge

RiboGreen Assay Kit

Thermo Fisher Scientific

Quantification of nucleic acid
encapsulation

Experimental Protocols

Protocol 1: Formulation of Azide-Functionalized Lipid Nanoparticles (Azide-LNPs)

This protocol describes the preparation of LNPs incorporating **C18-PEG4-Azide** using a microfluidic mixing system.

1. Preparation of Lipid Stock Solution (in Ethanol): a. Dissolve the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and **C18-PEG4-Azide** in 200 proof ethanol. b. A typical molar ratio for the lipid mixture is 50:10:38.5:1.4:0.1 (Ionizable lipid:DSPC:Cholesterol:DMG-PEG 2000:**C18-PEG4-Azide**). The percentage of **C18-PEG4-Azide** can be varied to optimize the density of azide groups on the LNP surface.
2. Preparation of Aqueous Phase: a. Dilute the nucleic acid payload (e.g., mRNA) in a citrate buffer (pH 3.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.
3. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. c. Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. d. Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.
4. Purification: a. Collect the LNP solution from the outlet of the microfluidic chip. b. To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP solution against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 18 hours, with at least two buffer changes.
5. Characterization: a. Measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the purified Azide-LNPs using Dynamic Light Scattering (DLS). b. Determine the zeta potential to assess the surface charge of the nanoparticles. c. Quantify the nucleic acid encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.

Protocol 2: Conjugation of DBCO-Functionalized Protein to Azide-LNPs

This protocol details the "click" reaction between the azide groups on the LNP surface and a DBCO-functionalized protein.

1. Preparation of Reactants: a. Dilute the purified Azide-LNPs to a desired concentration in PBS (pH 7.4). b. Dissolve the DBCO-functionalized protein in PBS (pH 7.4).
2. Click Chemistry Reaction: a. Add the DBCO-functionalized protein solution to the Azide-LNP solution. A molar excess of the DBCO-protein (e.g., 3-5 fold molar excess relative to the **C18-PEG4-Azide**) is recommended to ensure efficient conjugation. b. Gently mix the solution and incubate at room temperature for 4-12 hours, or overnight at 4°C, with gentle agitation. The reaction is typically performed in the absence of a copper catalyst.
3. Purification of Functionalized LNPs: a. Remove the unreacted DBCO-protein by a suitable purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
4. Characterization of Functionalized LNPs: a. Characterize the final functionalized LNPs for size, PDI, and zeta potential as described in Protocol 1. An increase in size is indicative of successful protein conjugation. b. Confirm the presence of the conjugated protein on the LNP surface using methods such as SDS-PAGE, ELISA, or fluorescence measurements if the protein is labeled.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of unmodified and functionalized LNPs. The exact values can vary depending on the specific lipid composition, nucleic acid payload, and conjugation parameters.

Table 1: Physicochemical Properties of Azide-LNPs

LNP Formulation	Molar Ratio of C18-PEG4-Azide (%)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
Unmodified LNP	0	85 ± 5	< 0.2	-5 ± 2	> 90
Azide-LNP	0.1	88 ± 6	< 0.2	-6 ± 2	> 90
Azide-LNP	0.5	92 ± 7	< 0.2	-7 ± 3	> 88
Azide-LNP	1.0	95 ± 8	< 0.2	-8 ± 3	> 85

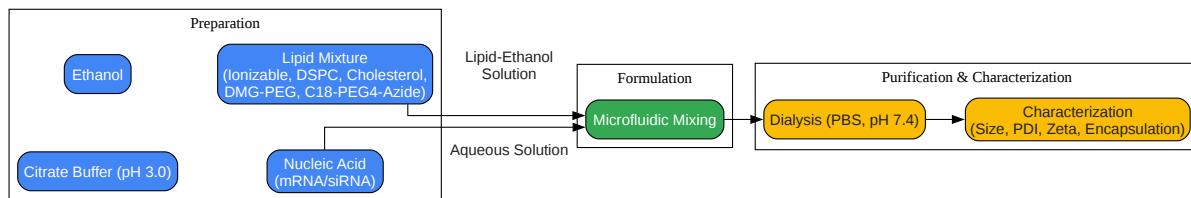
Table 2: Characterization of LNPs Before and After Protein Conjugation

LNP Sample	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Azide-LNP (before conjugation)	90 ± 5	0.15	-7 ± 2
Protein-Functionalized LNP	110 ± 10	0.18	-4 ± 2

Table 3: In Vitro Performance of Functionalized LNPs

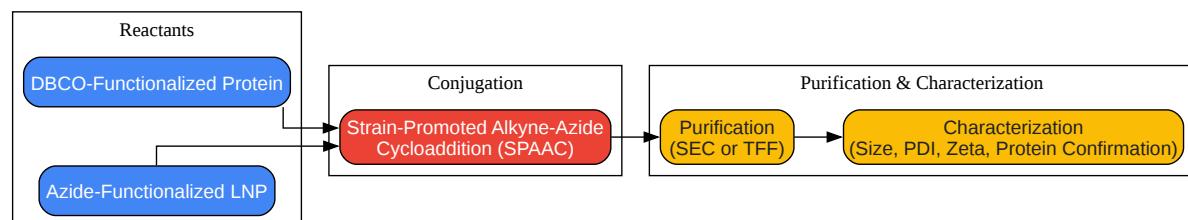
LNP Formulation	Targeting Ligand	Cell Line	Cellular Uptake (Normalized Fluorescence)	Transfection Efficiency (%) Positive Cells)
Unmodified LNP	None	Control Cell Line	1.0	60%
Functionalized LNP	Ligand A	Target Cell Line	2.5	85%
Functionalized LNP	Ligand A	Control Cell Line	1.2	62%

Visualizations



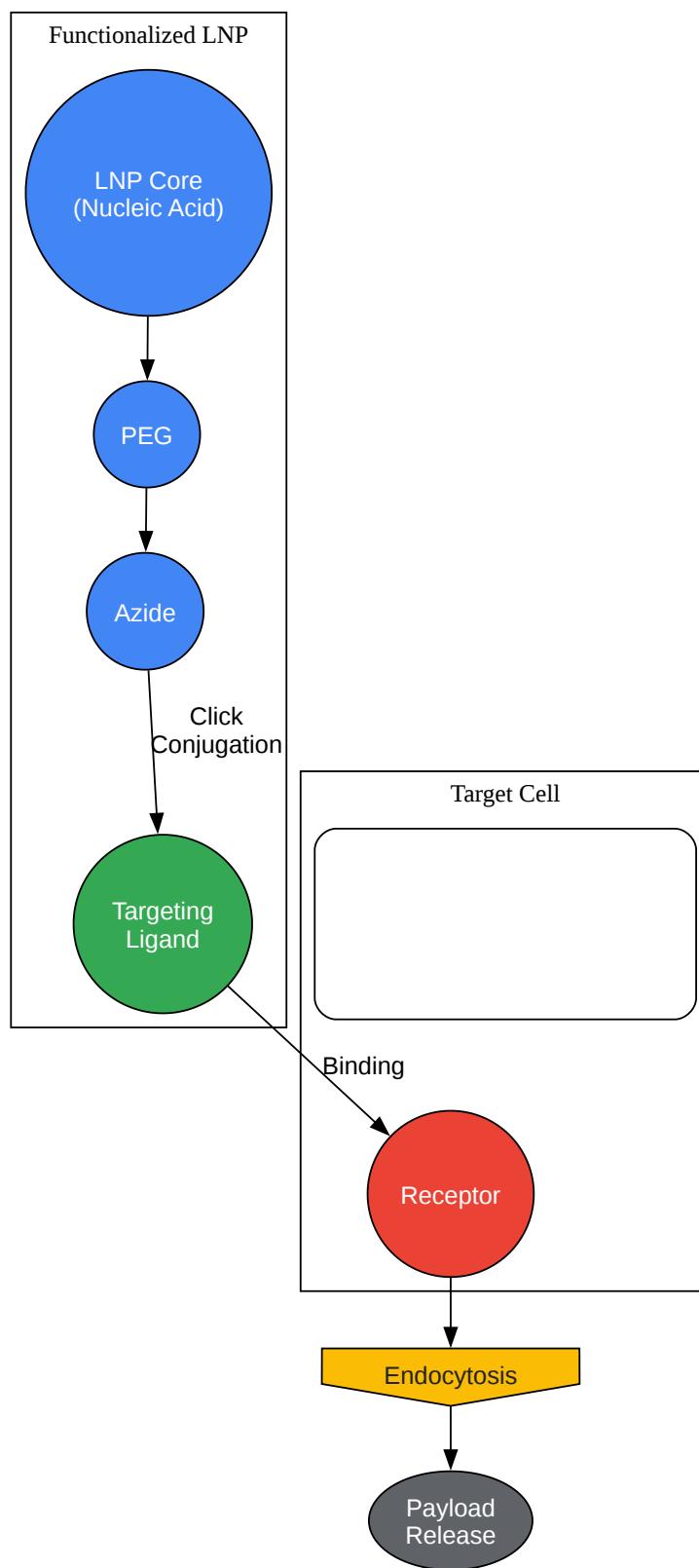
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Caption: Workflow for the formulation of Azide-LNPs.



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Caption: Workflow for LNP conjugation via click chemistry.



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Caption: Targeted LNP delivery and payload release mechanism.

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